molecular formula C20H26N2O2 B1384944 N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide CAS No. 1020056-27-2

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide

Cat. No.: B1384944
CAS No.: 1020056-27-2
M. Wt: 326.4 g/mol
InChI Key: WJMSDBMULTUBMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide typically involves the following steps:

    Hexyloxy Substitution: The attachment of the hexyloxy group to the benzamide structure.

    Amidation: The formation of the amide bond between the amino group and the benzamide.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

standard organic synthesis techniques and equipment are likely employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hexyloxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides .

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide
  • N-(3-Amino-2-methylphenyl)-4-(methoxy)benzamide
  • N-(3-Amino-2-methylphenyl)-4-(ethoxy)benzamide

Uniqueness

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is unique due to its specific hexyloxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-4-5-6-14-24-17-12-10-16(11-13-17)20(23)22-19-9-7-8-18(21)15(19)2/h7-13H,3-6,14,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMSDBMULTUBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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